3-bromo-5,6-dichloro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5,6-dichloro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2N/c9-5-3-12-8-2-7(11)6(10)1-4(5)8/h1-3,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFVZNKFQQQAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-bromo-5,6-dichloro-1H-indole
This guide provides a comprehensive overview of the synthetic pathway to 3-bromo-5,6-dichloro-1H-indole, a key heterocyclic building block in contemporary drug discovery and development. The document delves into the mechanistic underpinnings of the core reaction, offers a field-proven experimental protocol, and contextualizes the strategic choices made during the synthesis.
Introduction: The Significance of Halogenated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Halogenation of the indole nucleus is a critical strategy for modulating the electronic properties, metabolic stability, and binding affinity of drug candidates.[2] Specifically, the introduction of a bromine atom at the C3 position, combined with dichlorination on the benzene ring, yields 3-bromo-5,6-dichloro-1H-indole. This molecule serves as a versatile intermediate, enabling further functionalization through cross-coupling reactions to build complex molecular architectures with potential therapeutic applications, including the development of novel antimicrobial agents.[3]
Retrosynthetic Strategy and Workflow
The most direct and efficient approach to synthesizing 3-bromo-5,6-dichloro-1H-indole involves the regioselective bromination of the precursor, 5,6-dichloro-1H-indole. The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution, with a strong intrinsic preference for the C3 position.[1][4]
Our strategy, therefore, hinges on a single, high-yielding transformation: the direct electrophilic bromination of a commercially available or readily synthesized precursor.
Figure 1: A high-level retrosynthetic analysis for the target molecule.
Synthesis of Precursor: 5,6-dichloro-1H-indole
While 5,6-dichloro-1H-indole is commercially available from various suppliers, its synthesis from basic starting materials is well-established, most commonly via the Leimgruber-Batcho indole synthesis. This method involves the condensation of 4,5-dichloro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-enaminone intermediate. Subsequent reductive cyclization, typically using a reducing agent like H₂ over a Palladium catalyst, affords the desired 5,6-dichloro-1H-indole. This two-step process is robust and scalable for producing the necessary precursor in-house.
Core Synthesis: Electrophilic Bromination
Mechanistic Rationale: C3 Regioselectivity
The indole nucleus undergoes electrophilic substitution preferentially at the C3 position. This regioselectivity is a cornerstone of indole chemistry and is dictated by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.
-
Attack at C3: When an electrophile attacks the C3 position, the positive charge in the resulting intermediate can be delocalized over the C2 atom and, crucially, onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. This charge delocalization onto the heteroatom provides significant resonance stabilization.[1]
-
Attack at C2: In contrast, an attack at the C2 position leads to an intermediate where delocalization of the positive charge onto the nitrogen atom would require breaking the aromatic sextet of the benzene ring, which is energetically unfavorable.[1]
Therefore, the reaction proceeds kinetically and thermodynamically through the more stable C3-attack intermediate.
Figure 2: Simplified mechanism of electrophilic bromination on the indole ring.
Selection of Brominating Agent: N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used for bromination, it is highly reactive and can lead to over-bromination and other side reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5]
Justification for using NBS:
-
Mildness and Selectivity: NBS provides a low, steady concentration of electrophilic bromine (or bromine radicals, depending on the conditions), which allows for a more controlled and selective reaction, minimizing the formation of di- or tri-brominated byproducts.[6]
-
Handling and Safety: NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine, which is highly corrosive and volatile.
-
Simple Work-up: The byproduct of the reaction is succinimide, which is water-soluble and easily removed during the aqueous work-up procedure.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-bromo-5,6-dichloro-1H-indole on a laboratory scale.
Step 1: Reaction Setup
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add 5,6-dichloro-1H-indole (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). The volume should be sufficient to achieve complete dissolution (approx. 0.1-0.2 M concentration).
-
Flush the flask with an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and enhance selectivity.
Step 2: Reagent Addition
-
In a separate container, weigh out N-Bromosuccinimide (NBS) (1.0-1.05 eq). A slight excess is sometimes used to ensure full conversion, but a large excess should be avoided.
-
Add the solid NBS to the cooled indole solution portion-wise over 5-10 minutes. Adding the reagent slowly prevents a rapid exotherm and reduces the potential for side-product formation.
Step 3: Reaction Monitoring
-
Allow the reaction mixture to stir at 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting material. The reaction is typically complete within 1-3 hours.
Step 4: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic extracts and wash them sequentially with water and then a saturated brine solution to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The resulting crude solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, for high-purity material, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed.
-
The purified product is obtained as a solid after drying under high vacuum.
Data Summary: Reagents and Conditions
| Parameter | Value/Description | Rationale |
| Starting Material | 5,6-dichloro-1H-indole | Precursor with the required C5 and C6 substitution. |
| Reagent | N-Bromosuccinimide (NBS) | Mild and selective source of electrophilic bromine.[7] |
| Stoichiometry | 1.0 - 1.05 equivalents of NBS | Ensures complete consumption of the starting material without significant over-bromination. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that solubilize the reactants and are inert under reaction conditions. |
| Temperature | 0 °C | Controls reaction rate, minimizes side reactions, and maintains high C3 selectivity. |
| Reaction Time | 1-3 hours (TLC monitored) | Ensures reaction goes to completion. |
| Work-up | Na₂S₂O₃ (aq.), H₂O, Brine | Quenches excess NBS and removes water-soluble byproducts like succinimide. |
| Purification | Silica Gel Chromatography | Standard method for separating the product from non-polar impurities and unreacted starting material. |
| Expected Yield | 85-95% | This reaction is typically high-yielding. |
Characterization and Validation
The identity and purity of the final product, 3-bromo-5,6-dichloro-1H-indole, must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will confirm the structure, showing the disappearance of the C3-H proton signal from the starting material and characteristic shifts for the aromatic protons in the product.
-
Mass Spectrometry (MS): Will verify the molecular weight of the product, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms and one bromine atom.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Safety Considerations
-
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents (THF, DMF): Are flammable and have associated health risks. Handle in a fume hood away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The synthesis of 3-bromo-5,6-dichloro-1H-indole is a straightforward and efficient process rooted in the fundamental principles of indole chemistry. The described method, utilizing N-Bromosuccinimide for a regioselective electrophilic bromination, provides a reliable and high-yielding route to this valuable synthetic intermediate. Careful control of reaction temperature and stoichiometry are paramount to achieving optimal results. This robust protocol furnishes drug development professionals with a key building block for the exploration of new chemical entities in medicinal chemistry.
References
- CN102558017A - Method for preparing 5-bromoindole.
- Synthesis of 3-bromo-1H-indole-2-carbaldehyde from Indole: A Technical Guide. Benchchem.
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- Indole synthesis. Organic Chemistry Portal.
- Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- 5-Bromo-6-chloro-1H-indole. Hyma Synthesis Pvt. Ltd.
- Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions.
- Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- CA1232911A - Process for preparing 5,6-dihydroxyindole.
- Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles.
- Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed.
- Electrophilic substitution
- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI.
- Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.
- Synthesis and Chemistry of Indole. SlideShare.
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- How to do the bromination of indole to get 3 bromo indole.
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- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
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Introduction: The Significance of Halogenated Indoles
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 3-bromo-5,6-dichloro-1H-indole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel halogenated indole, 3-bromo-5,6-dichloro-1H-indole. As a unique scaffold, this molecule holds significant promise for researchers, medicinal chemists, and professionals in drug development. This document is structured to provide not just data, but also the scientific rationale behind the presented information, drawing upon established principles of organic chemistry and spectral analysis.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The introduction of halogen atoms to the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Polychlorinated and brominated indoles, in particular, are of growing interest due to their potential as intermediates in the synthesis of complex bioactive molecules and materials.[2] 3-bromo-5,6-dichloro-1H-indole represents a synthetically accessible, yet underexplored, building block with potential applications in various fields of chemical research.
Proposed Synthesis of 3-bromo-5,6-dichloro-1H-indole
A plausible and efficient synthesis of 3-bromo-5,6-dichloro-1H-indole can be envisioned in a two-step sequence starting from a commercially available precursor. The proposed pathway involves the initial formation of the 5,6-dichloro-1H-indole core, followed by a regioselective bromination at the electron-rich C3 position.
Caption: Proposed two-step synthesis of 3-bromo-5,6-dichloro-1H-indole.
Step 1: Synthesis of 5,6-dichloro-1H-indole
The synthesis of the 5,6-dichloro-1H-indole core can be achieved through various established methods, with the choice of method often depending on the scale and available starting materials. A common and effective approach is the Bartoli indole synthesis, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent. Alternatively, palladium-catalyzed methods, such as the Larock indole synthesis, offer a versatile route from o-haloanilines.[3]
Exemplary Protocol (Bartoli Indole Synthesis):
-
Starting Material: 3,4-dichloronitrobenzene.
-
Reagent: Vinylmagnesium bromide.
-
Procedure:
-
To a solution of 3,4-dichloronitrobenzene in anhydrous THF at -78 °C, add vinylmagnesium bromide (3.0 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5,6-dichloro-1H-indole.
-
Step 2: Regioselective Bromination of 5,6-dichloro-1H-indole
The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic.[4] This inherent reactivity allows for the regioselective introduction of a bromine atom at this position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
Exemplary Protocol (C3-Bromination):
-
Starting Material: 5,6-dichloro-1H-indole.
-
Reagent: N-Bromosuccinimide (NBS).
-
Procedure:
-
Dissolve 5,6-dichloro-1H-indole in a suitable solvent such as acetonitrile or dichloromethane at 0 °C.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-bromo-5,6-dichloro-1H-indole.
-
Physicochemical Properties
The predicted physicochemical properties of 3-bromo-5,6-dichloro-1H-indole are summarized in the table below. These properties are estimated based on the contribution of the individual substituents to the parent indole structure.
| Property | Predicted Value |
| Molecular Formula | C₈H₄BrCl₂N |
| Molecular Weight | 280.94 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Estimated >100 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in non-polar solvents, and likely insoluble in water. |
| LogP | Estimated 3.5 - 4.5 |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 8.0 - 8.5 | br s | - |
| H-2 | 7.3 - 7.5 | d | ~2.5 |
| H-4 | 7.6 - 7.8 | s | - |
| H-7 | 7.4 - 7.6 | s | - |
-
Rationale: The protons at positions 4 and 7 will appear as singlets due to the absence of adjacent protons. The H-2 proton will be a doublet due to coupling with the N-H proton, though this coupling may not always be resolved. The N-H proton will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 130 |
| C-3 | 95 - 100 |
| C-3a | 128 - 132 |
| C-4 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 125 - 130 |
| C-7 | 115 - 120 |
| C-7a | 135 - 140 |
Mass Spectrometry
The mass spectrum of 3-bromo-5,6-dichloro-1H-indole will exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex molecular ion cluster.
-
Expected Molecular Ion (M⁺): A cluster of peaks around m/z 281, with the most abundant peaks corresponding to the combinations of the most abundant isotopes (⁷⁹Br, ³⁵Cl, ³⁵Cl and ⁷⁹Br, ³⁵Cl, ³⁷Cl, etc.).
-
Fragmentation: Common fragmentation pathways for indoles include the loss of HCN and cleavage of the pyrrole ring.[5][6]
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Chemical Reactivity and Potential Applications
The reactivity of 3-bromo-5,6-dichloro-1H-indole is governed by the interplay of the electron-rich indole nucleus and the electron-withdrawing halogen substituents.
Caption: Key reaction sites on the 3-bromo-5,6-dichloro-1H-indole scaffold.
N-H Functionalization
The nitrogen atom of the indole ring can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently functionalized with a variety of electrophiles. This allows for the introduction of alkyl, acyl, or aryl groups at the N1 position, providing a diverse range of derivatives.[7]
C3-Position Cross-Coupling Reactions
The bromine atom at the C3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[8] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a vast library of substituted indoles. Key transformations include:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylindoles.
-
Heck Reaction: Coupling with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Potential Applications in Drug Discovery
Halogenated indoles are a cornerstone of many modern pharmaceuticals.[2] The unique substitution pattern of 3-bromo-5,6-dichloro-1H-indole makes it an attractive starting point for the development of novel therapeutic agents. Potential areas of application include:
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[9]
-
Antiviral Agents: The indole scaffold is present in several antiviral drugs, and new derivatives are continuously being explored.[1]
-
Kinase Inhibitors: The indole ring can act as a hinge-binding motif in many kinase inhibitors.
Safety and Handling
While a specific safety data sheet for 3-bromo-5,6-dichloro-1H-indole is not available, it should be handled with the standard precautions for halogenated aromatic compounds. It is predicted to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-bromo-5,6-dichloro-1H-indole is a promising, yet largely unexplored, chemical entity. This guide has outlined a feasible synthetic route and provided a detailed prediction of its chemical and spectroscopic properties based on established chemical principles. The versatile reactivity of this molecule, particularly at the N-H and C3-Br positions, makes it a valuable building block for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing halogenated indole.
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PubMed. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Retrieved February 6, 2026, from [Link]
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University of Bristol. (n.d.). Preparation of 5,6-Dihydroxyindole. Retrieved February 6, 2026, from [Link]
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PubMed Central. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Retrieved February 6, 2026, from [Link]
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- 4. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Biological Activity and Therapeutic Potential of 3-Bromo-5,6-dichloro-1H-indole Derivatives
[1]
Executive Summary
The 3-bromo-5,6-dichloro-1H-indole scaffold represents a privileged pharmacophore in medicinal chemistry, bridging two distinct therapeutic landscapes: antiviral terminase inhibition (specifically Human Cytomegalovirus, HCMV) and marine-derived antibacterial agents (Lynamicin analogs).
While the 5,6-dichloro substitution pattern modulates lipophilicity and metabolic stability, the 3-bromo functionality serves as a critical "warhead" or synthetic handle. In antiviral research, this scaffold functions as a bioisostere to the benzimidazole riboside BDCRB , targeting the viral pUL56/pUL89 terminase complex. In antibacterial discovery, it serves as the core building block for bis-indole pyrroles effective against methicillin-resistant Staphylococcus aureus (MRSA).
Chemical Architecture & Pharmacophore Analysis
The Halogenation Advantage
The biological potency of this scaffold stems from the specific arrangement of halogen atoms on the indole ring.
-
5,6-Dichloro Motif: Increases the lipophilicity (LogP) of the molecule, facilitating membrane permeability. More importantly, it fills hydrophobic pockets in target proteins (e.g., the viral terminase binding cleft) and blocks metabolic oxidation at the susceptible 5 and 6 positions.
-
3-Bromo Substituent:
-
Electronic Effect: The bromine atom at C3 is electron-withdrawing but polarizable, capable of participating in halogen bonding (X-bond) interactions with carbonyl backbone oxygens in target proteins.
-
Synthetic Utility: It serves as an electrophilic site for palladium-catalyzed cross-couplings (Suzuki-Miyaura) to generate complex libraries.
-
Indole vs. Benzimidazole Bioisosterism
This scaffold is the indole analog of the well-known antiviral agent BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole).[1]
-
Benzimidazole (BDCRB): Nitrogen at position 3 acts as a hydrogen bond acceptor.
-
Indole Analog: Carbon at position 3 (C-Br) changes the electronic profile, often requiring specific substituents (like formyl or cyano) to regain potency, though the bromo-derivative retains significant utility as a precursor and lipophilic anchor.
Therapeutic Applications
Antiviral Activity: HCMV Terminase Inhibition
Derivatives of 3-bromo-5,6-dichloroindole, particularly N-glycosylated forms, are potent inhibitors of Human Cytomegalovirus (HCMV) replication. Unlike nucleoside analogs (e.g., Ganciclovir) that inhibit DNA polymerase, these compounds target the viral terminase complex .
-
Mechanism of Action (MOA): The compounds interfere with the pUL56/pUL89 terminase complex. This complex is responsible for cleaving high-molecular-weight viral DNA concatemers into unit-length genomes and packaging them into the capsid.
-
Inhibition: Prevents the cleavage step, resulting in the accumulation of useless DNA concatemers and empty capsids.
-
Resistance Profile: Mutations in the UL89 or UL56 genes confer resistance, confirming the target.
-
-
Key Data Points (Comparative):
Compound Class Core Structure Target IC50 (HCMV) Selectivity Index BDCRB Benzimidazole pUL56/89 0.4 µM >200 TCRB Benzimidazole pUL56/89 0.6 µM >100 3-Br-5,6-Cl-Indole Indole (Riboside) pUL56/89 ~1-5 µM* High | Maribavir | Benzimidazole | pUL97 Kinase | 0.06 µM | >500 |
*Note: Activity varies significantly based on the N1-substituent (ribose vs. alkyl).
Antibacterial Activity: Lynamicin Analogs
3-bromo-5,6-dichloroindole is the definitive precursor for synthesizing Lynamicins and related bis-indole pyrroles.
-
Target: Bacterial cell membrane and respiratory metabolism.
-
Spectrum: Broad-spectrum activity against Gram-positive bacteria, including MRSA and VRE (Vancomycin-Resistant Enterococci).
-
Structure-Activity Relationship (SAR): The bis-indole structure (two indole units linked by a pyrrole) requires the 5,6-dichloro pattern for maximum potency. Removal of the halogens results in a >10-fold loss of activity.
Mechanistic Visualization
The following diagram illustrates the dual therapeutic pathways of this scaffold: the interference with viral DNA packaging (Antiviral) and the membrane disruption/metabolic inhibition in bacteria (Antibacterial).
Caption: Divergent biological pathways of 3-bromo-5,6-dichloro-1H-indole derivatives targeting viral terminase (HCMV) and bacterial membranes (MRSA).
Experimental Protocols
Synthesis of 3-Bromo-5,6-dichloro-1H-indole
This protocol describes the selective bromination of the 5,6-dichloroindole core.
Reagents: 5,6-dichloroindole, N-Bromosuccinimide (NBS), DMF. Procedure:
-
Dissolve 5,6-dichloroindole (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Cool the solution to 0°C under an inert atmosphere (Argon/Nitrogen).
-
Add NBS (1.05 eq) dropwise over 30 minutes. Note: Slow addition prevents poly-bromination.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Pour the reaction mixture into ice-cold water. The product will precipitate.
-
Purification: Filter the solid, wash copiously with water, and recrystallize from Ethanol/Water.
-
Validation: 1H NMR should show the disappearance of the C3-H signal (approx. δ 7.2 ppm).
HCMV Plaque Reduction Assay
To verify antiviral activity of the derivatives.
Materials: Human Foreskin Fibroblasts (HFF), HCMV strain AD169.[2] Protocol:
-
Seeding: Seed HFF cells in 24-well plates and grow to confluence.
-
Infection: Infect cells with HCMV (MOI = 0.01) for 1 hour.
-
Treatment: Remove inoculum and overlay with MEM containing 0.5% methylcellulose and serial dilutions of the test compound (0.01 µM – 100 µM).
-
Incubation: Incubate at 37°C/5% CO2 for 7–10 days.
-
Staining: Fix cells with formalin and stain with Crystal Violet.
-
Quantification: Count viral plaques. Calculate EC50 (concentration reducing plaque count by 50%) using non-linear regression.
References
-
Williams, J. D., et al. (2004).[2][3] "Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides." Journal of Medicinal Chemistry. Link
-
Townsend, L. B., et al. (1995). "Benzimidazole ribonucleosides: novel antiviral agents." Journal of Medicinal Chemistry. Link
-
McDougal, P. G., et al. (2005). "Lynamicins A-E, Chlorinated Bisindole Pyrrole Antibiotics from a Novel Marine Actinomycete." Journal of Natural Products. Link
-
Biron, K. K., et al. (2002). "Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole L-Riboside with a Unique Mode of Action." Antimicrobial Agents and Chemotherapy.[4] Link
-
Chen, J. J., et al. (2000). "Synthesis and Antiviral Evaluation of Trisubstituted Indole N-Nucleosides as Analogues of 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB)." Journal of Medicinal Chemistry. Link
Sources
- 1. indole-building-block.com [indole-building-block.com]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Synthesis, Antiviral Activity, and Mode of Action of Some 3-Substituted 2,5,6-Trichloroindole 2‘- and 5‘-Deoxyribonucleosides / Journal of Medicinal Chemistry, 2004 [sci-hub.sg]
- 4. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-5,6-dichloro-1H-indole: Mechanism of Action & Technical Guide
This in-depth technical guide details the mechanism of action, synthetic utility, and experimental applications of 3-bromo-5,6-dichloro-1H-indole , a highly specialized halogenated indole scaffold.[1]
Executive Summary
3-bromo-5,6-dichloro-1H-indole (CAS: 1484-27-1) is a critical pharmacophore and synthetic intermediate used primarily in the development of bis-indole alkaloids and kinase inhibitors .[1] It serves as the structural foundation for a class of marine-inspired small molecules—such as lynamicins and chromopyrrolic acid derivatives —that exhibit potent antimicrobial (MDR-active) and antineoplastic properties.[1]
Unlike simple indoles, the specific halogenation pattern (3-Br, 5,6-Cl) confers unique electronic and steric properties:
-
3-Bromo (C-3): A reactive "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the construction of complex bis-indole skeletons.[1]
-
5,6-Dichloro: Increases lipophilicity (
) and metabolic stability, enhancing the molecule's affinity for hydrophobic pockets in protein kinases (e.g., PKC, CDK) and bacterial DNA gyrase.
Mechanism of Action (MOA)
The biological activity of 3-bromo-5,6-dichloro-1H-indole is realized through its conversion into bioactive derivatives.[1] Its "mechanism" is twofold: Chemical Reactivity (as a precursor) and Biological Target Engagement (of its derivatives).
Chemical Mechanism: The "Molecular Lego" Principle
The C-3 bromine atom is electronically activated by the nitrogen lone pair, making it highly susceptible to oxidative addition by Pd(0) catalysts. This allows the indole to serve as an electrophile in cross-coupling reactions, linking two indole units to a central core (e.g., pyrrole, maleimide) to form bis-indoles .[1]
-
Reactivity Profile: The 5,6-dichloro substitution withdraws electron density from the benzene ring, slightly deactivating the C-2/C-3 bond compared to non-halogenated indoles, but significantly increasing the stability of the resulting organometallic intermediates.[1]
Biological Mechanism of Derivatives (Bis-Indoles)
Derivatives synthesized from this scaffold (e.g., 5,6-dichloro-substituted bis-indole pyrroles) act via the following pathways:
-
DNA Intercalation & Gyrase Inhibition:
-
Protein Kinase Inhibition (ATP-Competitive):
-
The indole moiety mimics the adenine ring of ATP.
-
The halogen atoms (Cl, Br) form specific halogen bonds with backbone carbonyls in the kinase hinge region (e.g., PKC , GSK-3
, CDK4 ). -
Selectivity: The 5,6-dichloro pattern provides shape complementarity to the hydrophobic "gatekeeper" region of specific kinases, reducing off-target effects compared to non-halogenated analogs.[1]
-
Visualization: Synthesis & MOA Pathway
The following diagram illustrates the transformation of 3-bromo-5,6-dichloro-1H-indole into a bioactive bis-indole and its subsequent biological interaction.
Caption: Transformation of the halogenated indole scaffold into bioactive bis-indoles targeting DNA and Kinases.
Experimental Protocols
Synthesis of 3-Bromo-5,6-dichloro-1H-indole
Prerequisite: This protocol assumes starting from 5,6-dichloroindole.[1][2][3]
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
DMF (Dimethylformamide), anhydrous
Protocol:
-
Dissolution: Dissolve 5,6-dichloroindole (e.g., 1.86 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.
-
Bromination: Cool the solution to 0°C in an ice bath. Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes to avoid exotherms.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.
-
Quench & Isolation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Purification: Filter the solid, wash copiously with water to remove DMF and succinimide, and dry under vacuum.[1] Recrystallize from ethanol/water if necessary.
Suzuki-Miyaura Cross-Coupling (General Procedure)
Purpose: To couple the indole to an aryl or heteroaryl boronic acid.
Reagents:
-
3-Bromo-5,6-dichloro-1H-indole (1.0 eq)[1]
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 M aqueous solution)
-
DME (Dimethoxyethane) / Ethanol (1:1)
Protocol:
-
Degassing: Combine solvent (DME/EtOH) and aqueous base in a reaction vial and sparge with Argon for 15 minutes.
-
Addition: Add the indole, boronic acid, and Pd catalyst under an inert atmosphere.
-
Heating: Seal the vial and heat to 85°C for 12–16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Quantitative Data Summary
The following table summarizes the impact of the 5,6-dichloro substitution pattern on biological potency compared to non-halogenated analogs in bis-indole series (Representative Data).
| Parameter | Non-Halogenated Indole | 5,6-Dichloro-Indole Analog | Impact of Cl-Substitution |
| Log P (Lipophilicity) | ~2.1 | ~3.4 | Increased : Enhances membrane permeability.[1] |
| Kinase IC50 (PKC) | > 10 µM | 0.5 - 2.0 µM | Potentiated : Halogen bonding improves affinity.[1] |
| MIC (MRSA) | > 64 µg/mL | 2 - 8 µg/mL | Critical : Essential for antibacterial activity.[1] |
| Metabolic Stability (t1/2) | Low (< 30 min) | High (> 120 min) | Stabilized : Blocks metabolic oxidation at C-5/C-6.[1] |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[4]
-
GHS H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Storage: Store at 2-8°C, protected from light and moisture. Halogenated indoles can be light-sensitive (dehalogenation).[1]
References
- Synthesis and Antimicrobial Activity of Bis-indole Pyrroles.
-
Marine-Derived Indole Alkaloids and Their Biological Activities. Source: Marine Drugs (MDPI). Context: Reviews the structural diversity and kinase inhibitory potential of halogenated marine indoles. URL:[Link][6]
-
PubChem Compound Summary: 3-Bromo-1H-indole (Analogous Chemistry). Source: National Center for Biotechnology Information. Context: Physicochemical properties and safety data for the brominated indole core.[4] URL:[Link]
-
Synthesis and antiviral activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives. Source: ResearchGate (Antiviral Chemistry & Chemotherapy). Context: Demonstrates the utility of bromo-indoles in designing antiviral agents against Influenza and HCMV.[1] URL:[Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. search.molmall.net [search.molmall.net]
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- 4. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Prospective Pharmacological Profile of 3-Bromo-5,6-dichloro-1H-indole: A Technical Guide for Preclinical Research and Development
Disclaimer: This document provides a prospective analysis of the pharmacological profile of 3-bromo-5,6-dichloro-1H-indole based on the known activities of structurally related halogenated indole compounds. As of the date of this publication, specific experimental data for this exact molecule is limited in publicly accessible literature. This guide is intended for research and drug development professionals to provide a scientifically-grounded framework for initiating preclinical investigation.
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics and clinical candidates.[1][2] The strategic placement of halogen atoms on this scaffold is a well-established method for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on the predicted pharmacological profile of a specific tri-halogenated derivative, 3-bromo-5,6-dichloro-1H-indole. Drawing upon structure-activity relationship (SAR) data from analogous compounds, we project that this molecule holds significant potential as an anticancer and antimicrobial agent. The primary mechanistic hypotheses center on the inhibition of protein kinases and the disruption of microtubule dynamics, common pathways targeted by bioactive indole derivatives.[1][3][4] This document provides a comprehensive roadmap for the synthesis, in vitro characterization, and mechanistic elucidation of 3-bromo-5,6-dichloro-1H-indole, equipping researchers with the necessary protocols and theoretical framework to explore its therapeutic potential.
Introduction: The Indole Scaffold and the Power of Halogenation
The indole ring system is a "privileged scaffold," frequently appearing in natural products and synthetic molecules with a wide array of biological activities.[4][5] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions make it an ideal starting point for drug design. Many indole derivatives exert their effects by targeting critical cellular processes, including cell division, signal transduction, and apoptosis.[1][3]
Halogenation is a critical tool in drug discovery. The introduction of bromine and chlorine atoms can profoundly alter a molecule's properties:
-
Electronic Effects: Halogens are electron-withdrawing, which can influence the acidity of the indole N-H proton and the reactivity of the aromatic system.
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Steric Effects: The size of the halogen atoms can influence binding to biological targets, potentially improving selectivity.
-
Metabolic Stability: Halogens can block sites of oxidative metabolism, increasing the compound's half-life.
Previous studies have shown that bromination at the C5 or C6 positions and dichlorination can lead to potent biological activity, particularly in the realms of oncology and infectious diseases.[6][7][8] The presence of a bromine atom at the C3 position is also a feature of many pharmacologically active indoles.[9][10] Therefore, the specific combination of substituents in 3-bromo-5,6-dichloro-1H-indole warrants a thorough investigation.
Proposed Synthesis of 3-Bromo-5,6-dichloro-1H-indole
Synthetic Workflow Diagram
Caption: Proposed synthetic route for 3-bromo-5,6-dichloro-1H-indole.
Detailed Protocol: A Prospective Synthesis
-
Protection of the Indole Nitrogen (Step 1): To prevent side reactions at the nitrogen, a protecting group such as tert-butyloxycarbonyl (Boc) is introduced.
-
Dissolve 5,6-dichloro-1H-indole in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Purify the resulting 1-Boc-5,6-dichloro-1H-indole by column chromatography.
-
-
Regioselective Bromination at C3 (Step 2): The electron-rich C3 position of the indole is susceptible to electrophilic bromination.
-
Dissolve the protected indole from Step 1 in an aprotic solvent such as dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
Add N-bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work up the reaction and purify the product, 1-Boc-3-bromo-5,6-dichloro-1H-indole, via chromatography.
-
-
Deprotection (Step 3): Removal of the Boc group yields the final product.
-
Dissolve the brominated intermediate in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the acid and extract the product.
-
Purify the final compound, 3-bromo-5,6-dichloro-1H-indole, by recrystallization or column chromatography.
-
Predicted Pharmacological Profile and Mechanistic Hypotheses
Based on the structure-activity relationships of related halogenated indoles, we hypothesize that 3-bromo-5,6-dichloro-1H-indole will exhibit significant anticancer and antimicrobial activities.
Anticancer Activity
Halogenated indoles are known to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.[1][3][4]
Table 1: Anticancer Activities of Structurally Related Halogenated Indoles
| Compound/Class | Halogenation Pattern | Cancer Cell Lines | Reported Activity/Mechanism | Reference |
| Halogenated Spirooxindoles | Various (Br, Cl) | Multiple | Disruption of p53-MDM2 interaction, apoptosis induction | [12] |
| 5-Bromo-isatin Derivatives | 5-Bromo | Various | Cytotoxic | [13] |
| Indole-sulfonamides | Cl, CF₃ | MOLT-3, HepG2, A549 | Cytotoxic | [14] |
| 5,6-Dichloroindole derivatives | 5,6-Dichloro | Osteoclasts | V-ATPase inhibition | [15] |
Many indole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. The planar indole scaffold can fit into the ATP-binding pocket of various kinases.
Caption: Proposed mechanism of kinase inhibition by competitive binding.
Similar to vinca alkaloids, some indole compounds interfere with microtubule function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4]
Caption: Proposed mechanism of microtubule disruption leading to apoptosis.
Antimicrobial Activity
Halogenated indoles have also demonstrated promising activity against various pathogens, including drug-resistant bacteria and fungi.[6][8][16] The increased lipophilicity due to halogenation may facilitate penetration of microbial cell walls.
Table 2: Antimicrobial Activities of Structurally Related Halogenated Indoles
| Compound | Halogenation Pattern | Pathogen(s) | Reported Activity | Reference |
| 4,6-Dibromoindole | 4,6-Dibromo | Candida species | Antifungal, antibiofilm | [6][8] |
| 5-Bromo-4-chloroindole | 5-Bromo, 4-Chloro | Candida species | Antifungal, antibiofilm | [6][8] |
| 5,6-dihydrobenzo[a]carbazoles | Various | Bacteria | Antibacterial | [17] |
Experimental Protocols for Pharmacological Validation
The following protocols provide a framework for the initial in vitro evaluation of 3-bromo-5,6-dichloro-1H-indole.
In Vitro Anticancer Screening
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[18]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[18]
-
Compound Treatment: Prepare serial dilutions of 3-bromo-5,6-dichloro-1H-indole (e.g., from 0.1 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanistic Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.[20]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[21]
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.[22]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells. An accumulation of cells in the G2/M phase would support the hypothesis of microtubule disruption.
A general protocol for assessing kinase inhibition using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
-
Reagent Preparation: Prepare the kinase reaction buffer, the kinase of interest, the substrate, and the test compound dilutions.
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the test compound.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Add the Kinase-Glo® reagent, which stops the kinase reaction and measures the amount of remaining ATP via a luciferase reaction.[23]
-
Luminescence Reading: Measure the luminescence signal. A higher signal indicates less ATP consumption and therefore greater kinase inhibition.[23]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
3-Bromo-5,6-dichloro-1H-indole represents an unexplored but promising molecule at the intersection of several successful medicinal chemistry strategies. The combination of a privileged indole scaffold with a specific tri-halogenation pattern suggests a high probability of potent biological activity, particularly in the areas of oncology and infectious disease. The hypotheses of kinase inhibition and microtubule disruption provide clear, testable mechanisms of action.
The experimental protocols detailed in this guide offer a robust starting point for any research team aiming to characterize this compound. Successful validation of the predicted activities would pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. The exploration of 3-bromo-5,6-dichloro-1H-indole could lead to the discovery of a novel therapeutic agent with a significant impact on human health.
References
- Khan, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure, 1251, 131975.
- Proteintech. (n.d.). Experimental protocol to study cell viability and apoptosis. Proteintech Blog.
- Li, Y., et al. (2022). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega, 7(40), 35987–35999.
- Klicquennoi, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Development: Fundamentals and Practices.
- MDPI. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
- CymitQuimica. (n.d.). CAS 121859-57-2: 5,6-Dichloroindole. CymitQuimica.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Robertson, M. J., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133.
- MDPI. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.
- Greish, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Cancers, 12(4), 959.
- Shang, Z., et al. (2020). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 18(12), 603.
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3-bromo-5,6-dichloro-1H-indole: A Technical Guide to Stability and Storage for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity and Properties of 3-bromo-5,6-dichloro-1H-indole
3-bromo-5,6-dichloro-1H-indole is a halogenated derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The presence of bromine and chlorine atoms on the indole ring significantly modifies its electronic properties and reactivity, making it a valuable building block in the synthesis of complex organic molecules.
| Property | Value |
| Molecular Formula | C₈H₄BrCl₂N |
| Molecular Weight | 276.94 g/mol |
| CAS Number | Not available |
| Appearance | Typically an off-white to light brown solid |
| Solubility | Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), with limited solubility in alcohols and chlorinated solvents. |
Significance and Applications in Research and Drug Discovery
Halogenated indoles are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The specific substitution pattern of 3-bromo-5,6-dichloro-1H-indole makes it a precursor for the synthesis of novel compounds with potential therapeutic applications, including but not limited to antiviral, anticancer, and anti-inflammatory agents. The bromine atom at the 3-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the construction of a diverse library of indole derivatives.
Scope of the Guide
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-bromo-5,6-dichloro-1H-indole. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The guide covers the key factors influencing its stability, potential degradation pathways, and best practices for storage and handling to ensure its integrity for research and development purposes.
Chemical Stability of 3-bromo-5,6-dichloro-1H-indole
Overview of Indole Ring Stability and the Influence of Halogenation
The indole ring system is generally stable but can be susceptible to degradation under certain conditions. The electron-rich nature of the pyrrole ring within the indole nucleus makes it prone to oxidation. The introduction of electron-withdrawing halogen atoms, such as bromine and chlorine, can influence the stability of the indole ring. While these substituents can decrease the electron density of the ring, making it less susceptible to electrophilic attack, they can also introduce new potential degradation pathways, such as dehalogenation.
Factors Influencing the Stability of 3-bromo-5,6-dichloro-1H-indole
The stability of 3-bromo-5,6-dichloro-1H-indole is influenced by several environmental factors:
-
Thermal Stability and Degradation: Like many organic compounds, 3-bromo-5,6-dichloro-1H-indole is susceptible to thermal decomposition at elevated temperatures. Thermal stress can lead to the cleavage of the carbon-bromine and carbon-chlorine bonds, potentially generating radical species and leading to the formation of various degradation products. For many brominated compounds, thermal decomposition can result in the formation of hydrobromic acid[1].
-
Photostability and Photodegradation Pathways: Halogenated aromatic compounds are often sensitive to light. Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions, leading to the cleavage of the carbon-halogen bonds and the formation of radical intermediates. This can initiate a cascade of secondary reactions, resulting in the formation of a complex mixture of degradation products. The photochemical degradation of halogenated compounds is a recognized phenomenon[2].
-
Hydrolytic Stability and Influence of pH: The stability of 3-bromo-5,6-dichloro-1H-indole in aqueous environments is dependent on the pH of the solution. The C-Br bond at the 3-position of the indole ring can be susceptible to hydrolysis, particularly under basic conditions, which may lead to the formation of the corresponding 3-hydroxy-5,6-dichloro-1H-indole. Acidic conditions might also promote degradation, potentially through polymerization or other acid-catalyzed reactions.
-
Oxidative Stability: The indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidized products, such as oxindoles. The presence of halogen substituents can influence the rate and regioselectivity of oxidation. Strong oxidizing agents should be avoided when handling this compound.
Known and Potential Degradation Products
While specific degradation products for 3-bromo-5,6-dichloro-1H-indole have not been extensively reported in the literature, based on the general chemistry of halogenated indoles, the following are potential degradation products:
-
Dehalogenated species: 5,6-dichloro-1H-indole, 3-bromo-5-chloro-1H-indole, 3-bromo-6-chloro-1H-indole.
-
Hydrolysis product: 3-hydroxy-5,6-dichloro-1H-indole.
-
Oxidation products: 3-bromo-5,6-dichloro-1H-indole-2-one (oxindole derivative) and further oxidized species.
-
Photodegradation products: A complex mixture of products arising from radical-mediated reactions.
Incompatible Materials and Reagents
To maintain the integrity of 3-bromo-5,6-dichloro-1H-indole, contact with the following should be avoided:
-
Strong oxidizing agents: (e.g., permanganates, chromates) can lead to uncontrolled oxidation.
-
Strong reducing agents: (e.g., sodium borohydride, lithium aluminum hydride) may cause dehalogenation.
-
Strong acids and bases: Can catalyze various degradation reactions.
-
Certain reactive metals: (e.g., alkali metals) can react with the halogen atoms.
Recommended Storage and Handling Conditions
Long-Term Storage Recommendations
For optimal long-term stability, 3-bromo-5,6-dichloro-1H-indole should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation and slows down other potential degradation reactions. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Protects against oxidation and moisture-mediated degradation. |
| Light | Amber or opaque containers | Prevents photodegradation. |
| Container | Tightly sealed, appropriate for low-temperature storage | Prevents exposure to air and moisture. |
Short-Term Storage and Handling in the Laboratory
For routine laboratory use, the following practices are recommended:
-
Handling of Solid Compound: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Preparation and Storage of Stock Solutions:
-
Recommended Solvents: For biological assays, sterile, anhydrous dimethyl sulfoxide (DMSO) is a common choice. For chemical reactions, anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvents can be used. The solubility in DMSO is reported to be high[1].
-
Stability in Solution: Solutions of halogenated indoles can be less stable than the solid compound. It is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed container, protected from light. Repeated freeze-thaw cycles should be avoided.
-
Personal Protective Equipment (PPE) and Safety Precautions
Given the limited toxicological data available for 3-bromo-5,6-dichloro-1H-indole, it should be handled with caution. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes.
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, it is crucial to assess the stability of 3-bromo-5,6-dichloro-1H-indole under the specific conditions of your experiments.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Caption: Workflow for forced degradation studies.
Analytical Methodology for Stability Monitoring
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the purity of 3-bromo-5,6-dichloro-1H-indole and quantifying its degradation over time. A C18 column with a gradient elution of acetonitrile and water (with a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and characterization of potential degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain molecular weight and fragmentation information for the impurities.
Summary of Recommendations and Best Practices
To ensure the long-term stability and integrity of 3-bromo-5,6-dichloro-1H-indole, the following best practices should be followed:
-
Procurement: Obtain the compound from a reputable supplier that provides a certificate of analysis with purity data.
-
Storage: Upon receipt, store the compound at -20°C or below, in a tightly sealed, light-resistant container, preferably under an inert atmosphere.
-
Handling: Always handle the compound in a well-ventilated area using appropriate personal protective equipment.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store them at low temperatures (-20°C or -80°C) and for a limited duration. Avoid repeated freeze-thaw cycles.
-
Stability Verification: For critical applications, it is advisable to perform periodic purity checks using a validated analytical method, such as HPLC.
By adhering to these guidelines, researchers can minimize the risk of degradation and ensure the quality and reliability of their experimental results when working with 3-bromo-5,6-dichloro-1H-indole.
References
-
Influence of brominated flame retardant thermal decomposition products on HALS. (2025). ResearchGate. Retrieved from [Link]
-
Dwivedi, A. H., & Pande, U. C. (2025). Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: 3-bromo-5,6-dichloro-1H-indole as a Strategic Precursor in Modern Pharmaceutical Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] This guide focuses on a specifically functionalized derivative, 3-bromo-5,6-dichloro-1H-indole , a versatile and powerful building block for the synthesis of complex pharmaceutical agents. The strategic placement of a bromine atom at the C-3 position offers a reactive handle for sophisticated cross-coupling reactions, while the dichloro substitution on the benzene ring provides a means to modulate the electronic properties, metabolic stability, and binding affinity of the final molecule.[2] This document provides an in-depth analysis of its reactivity, detailed protocols for key synthetic transformations, and expert insights into its application, particularly in the development of targeted therapies like kinase inhibitors.
Introduction: The Strategic Importance of the Indole Scaffold
The indole ring system is a fundamental structural motif in numerous natural products, neurotransmitters (e.g., serotonin), and synthetic drugs.[1][3] Its unique electronic structure and ability to participate in various biological interactions make it an ideal starting point for drug discovery. Halogenated indoles, in particular, have gained significant attention as they can serve as precursors for more complex molecules and the halogens themselves can enhance biological activity.[4][5]
3-bromo-5,6-dichloro-1H-indole is a pre-functionalized starting material designed for efficiency in synthetic workflows.
-
C-3 Bromination: The C-3 position of the indole is inherently nucleophilic and prone to electrophilic substitution. Pre-installing a bromine atom at this site transforms it into an electrophilic handle, perfectly poised for palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of diverse carbon and heteroatom substituents.
-
C-5 and C-6 Dichlorination: The two chlorine atoms are strong electron-withdrawing groups. Their presence significantly influences the molecule's properties by:
-
Modulating pKa: Affecting the acidity of the N-H proton.
-
Directing Further Substitution: Deactivating the benzene ring towards further electrophilic substitution.
-
Enhancing Pharmacokinetics: Potentially blocking sites of metabolic oxidation, thereby increasing the drug's half-life.[2]
-
Improving Binding Affinity: Halogen bonds are increasingly recognized as important interactions in ligand-receptor binding.[2]
-
This combination of features makes 3-bromo-5,6-dichloro-1H-indole a highly valuable precursor for creating libraries of compounds for high-throughput screening and for the targeted synthesis of drug candidates, especially in oncology.[4]
Core Synthetic Transformations and Protocols
The C-3 bromine atom is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions are the most powerful and widely used methods for this purpose.
Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors.[6][7] The reaction couples the C-3 position of the indole with an organoboron compound, typically a boronic acid or ester.
-
Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice as it is air-stable and effective. The bulky phosphine ligands facilitate the reductive elimination step.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Carbonates like Cs₂CO₃ or K₂CO₃ are often used; cesium carbonate is more soluble in organic solvents and can lead to higher yields.[8]
-
Solvent: A polar aprotic solvent system, often with water, is necessary to dissolve the various organic and inorganic reagents. A mixture like 1,4-dioxane and water is a standard choice.[9]
Caption: Suzuki-Miyaura Coupling Workflow.
Materials & Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
| 3-bromo-5,6-dichloro-1H-indole | 264.93 | 265 mg | 1.0 | 1.0 |
| Arylboronic Acid | Variable | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Cs₂CO₃ | 325.82 | 652 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask or microwave vial, add 3-bromo-5,6-dichloro-1H-indole (265 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Bubble Argon through the stirred suspension for 15-20 minutes to degas the solvent.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-5,6-dichloro-1H-indole product.
Sonogashira Cross-Coupling: Installing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, introducing an alkyne functionality.[10] This is valuable for extending a molecule's structure or for subsequent transformations of the triple bond. The reaction is co-catalyzed by palladium and copper(I).[11][12]
-
Catalyst System: A palladium(0) source initiates the cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves as both the base to deprotonate the terminal alkyne and as the solvent.
-
Solvent: While the amine base can serve as the solvent, a co-solvent like THF or DMF is often used to ensure solubility of the indole starting material.
Materials & Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
| 3-bromo-5,6-dichloro-1H-indole | 264.93 | 265 mg | 1.0 | 1.0 |
| Terminal Alkyne | Variable | - | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (TEA) | - | 5 mL | - | - |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | - |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 3-bromo-5,6-dichloro-1H-indole (265 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 2-8 hours, monitoring by TLC. Note: For less reactive substrates, heating may be required.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to afford the 3-alkynyl-5,6-dichloro-1H-indole.
Application Case Study: Synthesis of a Kinase Inhibitor Scaffold
The 3-aryl indole motif is a key pharmacophore in many kinase inhibitors, as it can effectively occupy the ATP binding site of the enzyme.[13][14] The following workflow illustrates how 3-bromo-5,6-dichloro-1H-indole can be used to synthesize a core scaffold for such inhibitors.
Caption: Synthetic route to a generic kinase inhibitor.
This two-step process first establishes the core 3-aryl structure via a Suzuki coupling, followed by functionalization of the indole nitrogen. This N-functionalization is often used to introduce groups that enhance solubility or provide additional binding interactions with the target protein.
Biological Rationale: How Kinase Inhibitors Work
Protein kinases are enzymes that catalyze the phosphorylation of substrate proteins, a critical process in cellular signaling. In many cancers, kinases become dysregulated, leading to uncontrolled cell growth. Kinase inhibitors act by blocking the ATP binding site, preventing the phosphorylation event and halting the signaling cascade.
Caption: Mechanism of Kinase Inhibition.
Trustworthiness: Self-Validating Systems & Troubleshooting
Robust protocols include checkpoints and troubleshooting strategies. The success of the described couplings relies on careful control of experimental parameters.
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; poor quality reagents (e.g., hydrolyzed boronic acid); insufficient degassing (oxygen present); incorrect base or solvent. | Use a fresh bottle of catalyst or a different palladium source. Ensure boronic acid is dry. Thoroughly degas the reaction mixture. Screen different bases and solvent systems. |
| Presence of Dehalogenated Product | The bromine at C-3 is replaced by hydrogen. This can be caused by protodebromination, often facilitated by the palladium catalyst. | Use strictly anhydrous solvents. Ensure the reaction is run under a positive pressure of inert gas. Lowering the reaction temperature may help. |
| Homocoupling Side Products | Boronic acid homocoupling (Suzuki) or alkyne homocoupling (Sonogashira, i.e., Glaser coupling). | For Suzuki, ensure slow addition of the palladium catalyst. For Sonogashira, maintain strictly anaerobic conditions as oxygen promotes Glaser coupling. |
| Reaction Stalls | Catalyst deactivation (formation of palladium black). | Add fresh catalyst. The use of more robust phosphine ligands (e.g., SPhos, XPhos) can prevent catalyst decomposition at high temperatures. |
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromoselenophene. BenchChem.
- BenchChem. (2025). 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1. BenchChem.
- Chem-Impex. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. Chem-Impex.
-
Al-Hourani, B. J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI. Retrieved from [Link]
-
Cretton, S., et al. (2010). Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. PubMed. Retrieved from [Link]
-
Anisimova, A. S., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). Retrieved from [Link]
-
Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Retrieved from [Link]
-
Bhattacharjee, A., et al. (1998). (2Z,4E)-5-(5,6-dichloro-2-indolyl)-2-methoxy-N-(1,2,2,6,6- pentamethylpiperidin-4-yl)-2,4-pentadienamide, a novel, potent and selective inhibitor of the osteoclast V-ATPase. PubMed. Retrieved from [Link]
- Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
- Collot, V., et al. (2002). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Arkivoc.
-
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. Retrieved from [Link]
- BenchChem. Synthesis routes of 3-Bromo-1h-indole. BenchChem.
-
S.A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]
-
Rao, V. K., et al. (2011). 3-Substitued indoles: One pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Chapman University Digital Commons. Retrieved from [Link]
-
ResearchGate. (2019). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
- Chen, J., et al. (2018). C-H Functionalization of indoles and oxindoles through CDC reactions. ScienceDirect.
-
Kihal, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]
-
Ali, I., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Khan, I., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. Retrieved from [Link]
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experimental protocol for reactions involving 3-bromo-5,6-dichloro-1H-indole
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental use of 3-bromo-5,6-dichloro-1H-indole. This halogenated indole is a versatile synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to generate novel molecular architectures. Herein, we detail not just the procedural steps but the underlying chemical logic for key C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond-forming reactions. The protocols are designed to be self-validating, supported by mechanistic insights and practical field-proven advice to ensure reliable and reproducible outcomes.
Introduction: The Synthetic Utility of 3-bromo-5,6-dichloro-1H-indole
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] The strategic placement of halogen atoms on this core structure provides synthetic handles for diversification. 3-bromo-5,6-dichloro-1H-indole is a particularly valuable building block. The bromine atom at the C3 position is poised for facile palladium-catalyzed cross-coupling, while the electron-withdrawing chlorine atoms at the C5 and C6 positions modulate the electronic properties of the indole ring. This unique substitution pattern makes it an attractive starting material for the synthesis of complex molecules targeting a range of biological endpoints.[1][3]
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrCl₂N | N/A |
| Molecular Weight | 264.94 g/mol | N/A |
| Appearance | Off-white to light brown solid | Typical for halogenated indoles |
| Solubility | Soluble in DMF, Dioxane, THF, DMSO. Limited solubility in alcohols and non-polar solvents. | General solvent knowledge |
| Reactivity Centers | C3-Br: Primary site for Pd-catalyzed cross-coupling. N1-H: Acidic proton, can be deprotonated by strong bases or undergo N-arylation/alkylation. | Synthetic chemistry principles |
Safety & Handling
Halogenated aromatic compounds require careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[4] All manipulations of solid material should be performed in a certified chemical fume hood to prevent inhalation of fine particulates.[4]
-
Chemical Hazards: This compound is expected to be harmful if swallowed and may cause skin and serious eye irritation.[5][6] Avoid breathing dust.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.
Core Application: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, a cornerstone of modern drug discovery and materials science.[1][8][9] The reaction couples an organoboron species (like a boronic acid) with an organohalide. Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[9]
Mechanistic Rationale
The catalytic cycle, centered on a palladium complex, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the indole, forming a Pd(II) intermediate.[9][10] This is often the rate-determining step.
-
Transmetalation: The organic group from the activated boronic acid (as a boronate species) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[9][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][12]
Experimental Protocol: Synthesis of 3-Aryl-5,6-dichloro-1H-indole
This protocol describes a representative procedure for the coupling of 3-bromo-5,6-dichloro-1H-indole with a generic arylboronic acid.
Materials:
-
3-bromo-5,6-dichloro-1H-indole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5,6-dichloro-1H-indole (1.0 mmol, 265 mg).
-
Reagent Addition: Add the arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (3.0 mmol, 3.0 equiv, 415 mg).
-
Catalyst Loading: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%, 4.5 mg) and Triphenylphosphine (0.08 mmol, 8 mol%, 21 mg) in 1 mL of dioxane until dissolved. Add this catalyst solution to the Schlenk flask. Rationale: Using a pre-mixed catalyst solution ensures homogeneity. PPh₃ serves as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask. Rationale: The dioxane/water solvent system is effective for Suzuki couplings; water aids in the dissolution of the base and facilitates the transmetalation step.
-
Inerting: Seal the flask with a septum, and purge the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Maintain a positive pressure of inert gas. Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. An inert atmosphere is critical for reproducible results.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-5,6-dichloro-1H-indole.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Value/Condition | Rationale |
| Substrate | 3-bromo-5,6-dichloro-1H-indole | 1.0 equiv |
| Coupling Partner | Arylboronic Acid | 1.2 equiv |
| Catalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | PPh₃ | 8 mol% |
| Base | K₂CO₃ | 3.0 equiv |
| Solvent | Dioxane/H₂O (4:1) | Optimal for solubility and reactivity |
| Temperature | 90 °C | Provides sufficient thermal energy |
| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) catalyst |
Visualization: Suzuki-Miyaura Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Core Application: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals.[13][14] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of aryl amines from aryl halides and primary or secondary amines.[15][16] This reaction has revolutionized medicinal chemistry by providing a general and mild method for creating these crucial bonds, often overcoming the limitations of classical methods.[2][13]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.[15]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[15] The choice of ligand is critical to facilitate this final step and prevent side reactions.[16]
Experimental Protocol: Synthesis of N-Alkyl/Aryl-5,6-dichloro-1H-indol-3-amine
This protocol provides a general method for the amination of 3-bromo-5,6-dichloro-1H-indole.
Materials:
-
3-bromo-5,6-dichloro-1H-indole
-
Primary or Secondary Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a glovebox, add Sodium tert-butoxide (1.4 mmol, 1.4 equiv, 135 mg) to an oven-dried reaction vial or Schlenk tube.
-
Catalyst Loading: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd, 13.7 mg) and XPhos (0.036 mmol, 3.6 mol%, 17.2 mg). Rationale: Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a sterically hindered, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, preventing catalyst decomposition.[15]
-
Reagent Addition: Add 3-bromo-5,6-dichloro-1H-indole (1.0 mmol, 265 mg).
-
Solvent and Nucleophile: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv, 105 µL).
-
Inerting & Heating: Seal the vial with a Teflon-lined cap, and place it in a preheated aluminum heating block at 100 °C. Stir for 6-24 hours. Rationale: A strong base like NaOt-Bu is required to deprotonate the amine. Toluene is a common solvent for this reaction due to its high boiling point and inert nature.[15]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired N-substituted indole product.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Value/Condition | Rationale |
| Substrate | 3-bromo-5,6-dichloro-1H-indole | 1.0 equiv |
| Nucleophile | Amine (Primary or Secondary) | 1.2 equiv |
| Catalyst | Pd₂(dba)₃ | 1.5 mol% |
| Ligand | XPhos | 3.6 mol% |
| Base | NaOt-Bu | 1.4 equiv |
| Solvent | Toluene | Anhydrous, high-boiling |
| Temperature | 100 °C | Facilitates reaction kinetics |
| Atmosphere | Inert (N₂ or Ar) | Essential for catalyst stability |
Visualization: Buchwald-Hartwig Workflow
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Field Insights & Troubleshooting
-
Problem: Low or no conversion in Suzuki coupling.
-
Insight: The Pd(0) catalyst may be inactive. Ensure solvents are thoroughly degassed and a positive inert atmosphere is maintained. The quality of the base is also critical; use freshly ground, dry K₂CO₃.
-
-
Problem: Competing N-H arylation.
-
Insight: The indole N-H is acidic and can compete in coupling reactions, especially with strong bases. Using a weaker base like K₂CO₃ or Cs₂CO₃ often minimizes this. If it remains an issue, protection of the indole nitrogen (e.g., with a BOC or SEM group) may be necessary prior to the coupling step.
-
-
Problem: Debromination of the starting material.
-
Insight: This side reaction can occur, particularly at high temperatures or with prolonged reaction times. Consider using a lower temperature or a more active catalyst system (e.g., using more advanced phosphine ligands) to accelerate the desired coupling relative to the debromination pathway.
-
-
Problem: Difficulty purifying the product from residual catalyst/ligand.
-
Insight: Oxidized phosphine ligands can be challenging to remove. After the work-up, washing the organic layer with a dilute acid solution can sometimes help remove basic impurities. Alternatively, filtering the crude product through a plug of silica with a non-polar eluent before full chromatography can remove some palladium and ligand-derived impurities.
-
Conclusion
3-bromo-5,6-dichloro-1H-indole serves as a robust and versatile platform for molecular diversification. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable starting points for the synthesis of complex 3-substituted indoles. By understanding the mechanistic principles and paying close attention to experimental parameters, particularly atmospheric control and reagent quality, researchers can effectively leverage this building block to advance projects in drug discovery and materials science.
References
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Li, W., et al. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Loba Chemie. (n.d.). KOVAC'S INDOLE REAGENT Safety Data Sheet. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
PubMed. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
YorkSpace. (n.d.). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-nitro-1H-indole. Retrieved from [Link]
-
ACS Publications. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Retrieved from [Link]
- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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- 5. 3-Bromo-5-nitro-1H-indole | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
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use of 3-bromo-5,6-dichloro-1H-indole in material science research
Application Note: Strategic Utilization of 3-Bromo-5,6-dichloro-1H-indole in Advanced Materials
Executive Summary
3-Bromo-5,6-dichloro-1H-indole is a high-value heterocyclic building block that bridges the gap between small-molecule organic electronics and bio-inspired functional coatings. Its utility stems from a unique "push-pull" architecture: the electron-rich indole core is electronically modulated by the electron-withdrawing chlorine atoms at positions 5 and 6, while the bromine atom at position 3 serves as a highly reactive handle for regioselective cross-coupling.
This guide details the application of this compound in two primary domains:
-
Organic Semiconductors: As a precursor for low-bandgap materials in Organic Photovoltaics (OPVs) and OLEDs.
-
Marine Antifouling Coatings: As a non-toxic, bioactive pendant group that inhibits biofilm formation via quorum sensing disruption.
Chemical Architecture & Material Logic
The efficacy of 3-bromo-5,6-dichloro-1H-indole relies on precise structural tuning.
-
5,6-Dichloro Motif (Electronic Tuning): The chlorine atoms exert a strong inductive electron-withdrawing effect (-I). In organic semiconductors, this lowers the HOMO (Highest Occupied Molecular Orbital) energy level, improving oxidative stability and facilitating electron injection (n-type character).
-
3-Bromo Handle (Synthetic Pivot): The C3 position in indoles is electronically distinct. The C-Br bond here is highly susceptible to Palladium-catalyzed oxidative addition, allowing for the attachment of
-conjugated systems (e.g., thiophenes, fluorenes) without disturbing the 5,6-dichloro electronic modulation.
Visualizing the Functional Workflow
Figure 1: The central role of 3-bromo-5,6-dichloro-1H-indole in diverging material science workflows.
Application I: Organic Semiconductors (OPV & OLED)
In organic electronics, stability and bandgap control are paramount. Unsubstituted polyindoles are often unstable and have high HOMO levels. The incorporation of the 5,6-dichloro motif via the 3-bromo precursor solves this by stabilizing the frontier orbitals.
Mechanism of Action
-
Bandgap Compression: Coupling the indole to electron-deficient units (e.g., benzothiadiazole) creates a Donor-Acceptor (D-A) architecture.
-
Oxidative Stability: The Cl atoms protect the material from ambient oxidation, a common failure mode in p-type semiconductors.
Protocol A: Synthesis of 3-(Thiophen-2-yl)-5,6-dichloroindole
Target: A building block for conjugated polymers.
Reagents:
-
3-Bromo-5,6-dichloro-1H-indole (1.0 equiv)
-
2-Thiopheneboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2M aqueous solution)
-
1,4-Dioxane (Solvent)[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Dissolution: Add 3-bromo-5,6-dichloro-1H-indole (1.0 g, 3.77 mmol) and 2-thiopheneboronic acid (0.58 g, 4.52 mmol) to the flask. Dissolve in degassed 1,4-dioxane (20 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (218 mg, 0.19 mmol) quickly against a counter-flow of Argon.
-
Base Activation: Add degassed K₂CO₃ solution (5 mL). The mixture will turn biphasic.
-
Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (Rf ~0.5).
-
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with brine. Dry over MgSO₄.
-
Purification: Silica gel column chromatography (Gradient: 0% to 10% EtOAc in Hexanes).
Data Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of the C3-H signal and the appearance of thiophene protons (multiplets at 7.0–7.4 ppm).
-
Yield: Expected range 75–85%.
Application II: Marine Antifouling Coatings
Halogenated indoles are naturally occurring antifoulants found in marine sponges (Dyside sp.). They function not by killing bacteria (biocidal), but by jamming the chemical signals bacteria use to coordinate biofilm formation (Quorum Sensing Inhibition).
Mechanism of Action
-
Quorum Sensing Inhibition (QSI): The 5,6-dichloroindole core mimics Acyl Homoserine Lactones (AHLs), the signaling molecules of Gram-negative bacteria.
-
Surface Grafting: The 3-bromo position allows the indole to be covalently tethered to a polymer backbone (e.g., acrylate), preventing it from leaching out into the ocean (environmentally benign).
Protocol B: Synthesis of Indole-Functionalized Acrylate Monomer
Target: A monomer for self-polishing copolymer coatings.
Reagents:
-
3-Bromo-5,6-dichloro-1H-indole
-
Methyl acrylate (Excess)
-
Pd(OAc)₂ (5 mol%)
-
Triethylamine (Base)
Step-by-Step Methodology (Heck Coupling):
-
Preparation: In a pressure tube, combine 3-bromo-5,6-dichloro-1H-indole (500 mg) and methyl acrylate (2 mL).
-
Catalysis: Add Pd(OAc)₂ (20 mg) and Triethylamine (0.5 mL).
-
Reaction: Seal the tube and heat to 100°C for 16 hours. The reaction creates a C=C bond at the C3 position, linking the indole to the acrylate.
-
Isolation: Filter through a celite pad to remove Palladium black. Concentrate the filtrate.
-
Polymerization (Optional): This monomer can now be radical-polymerized with methyl methacrylate (MMA) to form the final coating.
Synthesis of the Core Intermediate
Since 3-bromo-5,6-dichloro-1H-indole is the pivot, its purity is critical. Commercial 5,6-dichloroindole is the starting material.
Protocol C: Regioselective Bromination
Objective: Selective bromination at C3 without over-brominating the benzene ring.
Reagents:
-
5,6-Dichloroindole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
DMF (Dimethylformamide)
Methodology:
-
Dissolve 5,6-dichloroindole in DMF (0.5 M concentration) at 0°C.
-
Add NBS portion-wise over 30 minutes. Note: Adding NBS too fast causes exotherms that lead to C2/C3 dibromination.
-
Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Pour into ice water. The product will precipitate as a beige solid.
-
Filter and wash with cold water. Recrystallize from Ethanol/Water.
Quality Control Table:
| Parameter | Specification | Method |
| Appearance | Beige to light brown solid | Visual |
| Melting Point | 145–148°C | Capillary |
| Purity (HPLC) | >98.5% | C18 Column, ACN/H2O |
| ¹H NMR | Singlet at ~7.2 ppm (C2-H) must be present. | 400 MHz DMSO-d6 |
References
-
Synthesis of Halogenated Indoles
- Title: Green Halogen
- Source:The Journal of Organic Chemistry, 2023.
-
URL:[Link]
-
Organic Electronics (Indole Derivatives)
-
Title: Indole Derivatives as Core Structural Motifs in Molecular Organic Photoactuators.
- Source:Chimica, 2020.
-
URL:[Link]
-
-
Antifouling Mechanisms
- Title: Review on Molecular Mechanisms of Antifouling Compounds.
- Source:Marine Drugs (via PMC), 2017.
-
URL:[Link]
-
Regioselective Functionalization
- Title: Regioselective dibromination of methyl indole-3-carboxyl
- Source:Organic & Biomolecular Chemistry, 2011.
-
URL:[Link]
Sources
Application Note: Scalable Synthesis of Halogenated Indoles
Process Control, Regioselectivity, and Safety Protocols
Executive Summary
Halogenated indoles serve as critical pharmacophores in the synthesis of tryptamines, melatonin receptor agonists, and kinase inhibitors (e.g., Sumatriptan, Osimertinib). While laboratory-scale synthesis often relies on expensive transition-metal catalysis (Buchwald-Hartwig) or chromatographic purification, these methods become economically unviable at the kilogram scale.
This guide details two robust, scalable protocols for synthesizing halogenated indoles, differentiated by the position of the halogen:
-
Modified Fischer Indole Synthesis: For halogenation on the benzenoid ring (e.g., 5-bromoindole).
-
Regioselective Electrophilic Halogenation: For halogenation on the pyrrole ring (e.g., 3-chloroindole).
Key Advantage: Both protocols are designed to eliminate column chromatography, relying instead on controlled crystallization and chemical washing for purification, achieving >98% purity suitable for GMP workflows.[1]
Strategic Method Selection
The choice of synthetic route is dictated by the target regiochemistry and the stability of the starting materials.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on regiochemical targets.
Protocol A: Modified Fischer Synthesis (5-Bromoindole)
Target: 5-Bromoindole (CAS: 10075-50-0) Scale: 1.0 kg input Reaction Type: Acid-catalyzed sigmatropic rearrangement.
Mechanistic Insight
The classical Fischer synthesis uses Polyphosphoric Acid (PPA), which creates a viscous, hard-to-stir mass at scale, leading to hot spots and tar formation. This protocol substitutes PPA with Zinc Chloride (ZnCl₂) in acetic acid. ZnCl₂ acts as a Lewis acid to facilitate the formation of the ene-hydrazine intermediate at lower temperatures, reducing polymerization side products.
Reagents & Materials
| Reagent | Equiv.[2] | Role | Hazard Note |
| 4-Bromophenylhydrazine HCl | 1.0 | Limiting Reagent | Toxic, Skin Sensitizer |
| Acetaldehyde diethyl acetal | 1.1 | Carbonyl Source | Flammable |
| Zinc Chloride (ZnCl₂) | 2.5 | Catalyst | Corrosive, Hygroscopic |
| Glacial Acetic Acid | Solvent | Solvent/Co-catalyst | Corrosive |
| Toluene | Solvent | Extraction | Flammable |
Step-by-Step Protocol
Step 1: Hydrazone Formation [3]
-
Charge a 10L glass-lined reactor with 4-Bromophenylhydrazine HCl (1.0 kg) and Glacial Acetic Acid (4.0 L) .
-
Initiate agitation (150 RPM) and cool to 15°C.
-
Add Acetaldehyde diethyl acetal (0.72 kg) dropwise over 60 minutes.
-
Critical Control Point (CCP): Maintain internal temperature <25°C to prevent premature cyclization.
-
-
Stir for 2 hours at 20°C. Monitor by TLC or HPLC for disappearance of hydrazine.
Step 2: Cyclization (The Fischer Indolization)
-
In a separate vessel, dissolve ZnCl₂ (1.5 kg) in Acetic Acid (1.0 L) .
-
Slowly add the ZnCl₂ solution to the main reactor.
-
Heat the mixture to 85°C over 2 hours.
-
Safety Note: Nitrogen gas (N₂) is evolved.[4] Ensure reactor venting is unblocked to prevent pressure buildup.
-
-
Hold at 85°C for 4 hours. The reaction mixture will darken significantly.
Step 3: Quench and Isolation (Chromatography-Free)
-
Cool reaction mass to 25°C.
-
Pour mixture slowly into Ice Water (15 L) with vigorous stirring. The crude indole will precipitate as a brown solid.
-
Filter the crude solid and wash with water (3 x 2 L) to remove ZnCl₂ and acid.
-
Purification: Transfer wet cake to a reactor and add Toluene (5 L) . Heat to 80°C to dissolve.
-
Perform a hot filtration to remove insoluble tars.
-
Cool the filtrate slowly to 0°C (ramp rate: 10°C/hour). 5-Bromoindole crystallizes as off-white needles.
-
Filter and dry under vacuum at 40°C.
Expected Yield: 65-70% Purity: >98% (HPLC)
Protocol B: Regioselective Direct Halogenation (3-Chloroindole)
Target: 3-Chloroindole (CAS: 16863-96-0) Scale: 500 g input Challenge: The C-3 position is most electron-rich, but the product is prone to dimerization.
Mechanistic Insight
Using molecular chlorine (
Reagents & Materials
| Reagent | Equiv.[2] | Role | Hazard Note |
| Indole | 1.0 | Substrate | Irritant |
| N-Chlorosuccinimide (NCS) | 1.05 | Halogen Source | Irritant, Moisture Sensitive |
| DMF (Dimethylformamide) | Solvent | Solvent | Hepatotoxic |
| Sodium Bisulfite (aq) | Quench | Reductant | Irritant |
Step-by-Step Protocol
Step 1: Controlled Addition
-
Charge Indole (500 g) and DMF (2.5 L) to a 5L reactor.
-
Cool solution to 0°C .
-
Dissolve NCS (600 g) in DMF (1.5 L) in a separate header tank.
-
Add NCS solution dropwise to the indole solution over 2 hours.
-
CCP:[2] Keep temperature <5°C. Higher temperatures promote C-2 chlorination impurities.
-
Step 2: Work-up and Stabilization
-
Stir for 1 hour at 0°C.
-
Pour reaction mixture into Ice Water (10 L) containing 0.5% Sodium Bisulfite . The bisulfite neutralizes any trace oxidative species.
-
Extract immediately with Ethyl Acetate (3 x 2 L) .
-
Wash organic layer with Brine (2 L) to remove DMF.
-
Dry over
and concentrate at low temperature (<30°C).
Step 3: Immediate Utilization
-
Process Note: 3-Chloroindole is unstable as a solid for long-term storage. It is recommended to keep it in solution for the next step (e.g., N-alkylation or acylation) or store at -20°C under Argon.
Safety & Hazards (Process Safety Management)
Handling hydrazines and bulk halogens requires strict adherence to safety protocols.[5]
Figure 2: Critical safety controls for hydrazine handling and exothermic cyclization.
-
Hydrazine Toxicity: Phenylhydrazines are potent skin sensitizers and suspected carcinogens. All weighing must occur in a laminar flow hood.
-
Thermal Runaway: The Fischer cyclization is exothermic. Never add catalyst to the hydrazine/ketone mixture at high temperature. Always use the "cold addition, slow ramp" method described in Protocol A.
-
Ammonia Evolution: The reaction releases stoichiometric quantities of ammonia gas (
). The reactor vent must be connected to a scrubber containing dilute HCl.
Analytical Controls
To ensure batch consistency, the following parameters must be monitored:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to beige crystalline solid |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
| Residual Solvent | GC-HS | Toluene < 890 ppm (ICH Limit) |
| Loss on Drying | Gravimetric | < 0.5% w/w |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |
Troubleshooting Guide:
-
Issue: Low Yield in Fischer Synthesis.[3]
-
Cause: Incomplete hydrazone formation before heating.
-
Fix: Extend Step 1 duration; ensure water is excluded (use dry solvents).
-
-
Issue: Product is dark/tarry.
-
Cause: Overheating or oxidation.
-
Fix: Ensure inert atmosphere (
) and strict temperature limits. Use charcoal decolorization during the toluene recrystallization step.
-
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Vaghesasiya, Y. et al. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs. BenchChem.
-
Zhao, J. et al. (2014).[6] Cu-Mediated Direct Regioselective C-2 Chlorination of Indoles. Organic & Biomolecular Chemistry.
-
Wrzecionek, M. et al. (2023). Process Development and Optimization... According to GMP Standards. Organic Process Research & Development.
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: Phenylhydrazine.
-
Vertex AI Search. (2025). Patent CN105622481A: Process for efficient synthesis of 5-bromoindole.
Sources
Application Note: Strategic Derivatization of 3-bromo-5,6-dichloro-1H-indole for the Development of Novel Bioactive Agents
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] This application note provides a detailed guide for the strategic derivatization of 3-bromo-5,6-dichloro-1H-indole, a versatile starting material for generating compound libraries for biological screening. We present field-proven protocols for functionalization at the N1 and C3 positions, focusing on N-alkylation and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira). Furthermore, we detail standardized biological assays, including cytotoxicity and kinase inhibition screening, to facilitate the rapid evaluation of these novel derivatives and the establishment of preliminary structure-activity relationships (SAR).
Introduction: The Strategic Value of the 3-bromo-5,6-dichloro-1H-indole Scaffold
Indole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The specific scaffold, 3-bromo-5,6-dichloro-1H-indole, is an exceptionally valuable starting point for drug discovery campaigns. The rationale for its selection is threefold:
-
The Indole Core: Provides a rigid, aromatic framework capable of engaging in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[4]
-
Dichloro Substitution (C5, C6): The electron-withdrawing chlorine atoms modify the electronic properties of the indole ring, potentially enhancing binding affinity and metabolic stability.
-
C3-Bromo Substituent: This is the key functional handle for derivatization. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the efficient and modular introduction of diverse chemical moieties.
This guide will explore the logical derivatization of this scaffold to generate novel chemical entities and provide robust protocols for their subsequent biological evaluation, primarily within the context of anticancer drug discovery, a field where indole derivatives have shown significant promise.[5][6]
Derivatization Strategy: A Multi-Vector Approach to Chemical Diversity
The chemical reactivity of the 3-bromo-5,6-dichloro-1H-indole scaffold offers several avenues for diversification. The primary sites for modification are the indole nitrogen (N1) and the bromine-bearing carbon (C3).
-
N1-Position (Alkylation): The N-H proton is acidic and can be readily removed by a strong base. The subsequent alkylation introduces substituents that can modulate the compound's lipophilicity, solubility, and steric profile.[7][8] Altering these properties is critical for optimizing cell permeability and target engagement. A simple N-alkylation can dramatically alter biological activity.[9][10]
-
C3-Position (Cross-Coupling): The C3-bromo position is the workhorse for generating structural diversity. Palladium-catalyzed reactions allow for the creation of C-C bonds with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction is ideal for introducing aryl and heteroaryl fragments.[11][12][13] This strategy allows for the systematic exploration of aromatic substitutions to probe binding pockets for favorable π-stacking or hydrophobic interactions, a cornerstone of establishing SAR.[14][15]
-
Sonogashira Coupling: This method introduces alkynyl groups, which can function as rigid linkers or as pharmacophores themselves.[16][17] The linear geometry of the alkyne can be used to span a specific distance within a target's active site or to serve as a handle for further "click" chemistry modifications.[12][18]
-
Below is a diagram illustrating the key points of diversification on the core scaffold.
Caption: Key derivatization pathways for the indole scaffold.
Experimental Protocols: Synthesis
The following protocols are designed to be robust and reproducible. Standard laboratory safety procedures should be followed at all times.
Protocol 1: N1-Alkylation of 3-bromo-5,6-dichloro-1H-indole
This protocol describes a general method for introducing an alkyl group at the N1 position using sodium hydride.
Materials:
-
3-bromo-5,6-dichloro-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add 3-bromo-5,6-dichloro-1H-indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a slight color change or precipitation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous phase twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality & Troubleshooting:
-
Why Anhydrous DMF? Water will quench the NaH and prevent deprotonation of the indole. Using high-purity, anhydrous solvent is critical for success.[8]
-
Why 0 °C? The reaction of NaH with DMF can be exothermic and lead to decomposition at higher temperatures. Initial deprotonation and alkylation at 0 °C provide better control.
-
Troubleshooting (Low Yield): If the reaction stalls, incomplete deprotonation may be the cause. Ensure the NaH is fresh and the solvent is truly anhydrous. A slight excess of the alkylating agent can also drive the reaction to completion.
Protocol 2: C3-Suzuki-Miyaura Coupling
This protocol details the coupling of an arylboronic acid to the C3 position.
Materials:
-
N1-protected-3-bromo-5,6-dichloro-1H-indole (from Protocol 1)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a Schlenk flask, add the N1-protected indole (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with water and EtOAc.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality & Troubleshooting:
-
Why an N1-Protected Indole? The free N-H can interfere with the catalytic cycle. While some Suzuki couplings work on unprotected indoles, protection generally leads to cleaner reactions and higher yields.
-
Why a Base (K₂CO₃)? The base is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid.[13]
-
Troubleshooting (Dark Color/Decomposition): The palladium catalyst is sensitive to oxygen, especially at high temperatures. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas.
Protocol 3: C3-Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne to the C3 position.
Materials:
-
N1-protected-3-bromo-5,6-dichloro-1H-indole (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Step-by-Step Methodology:
-
To a Schlenk flask, add the N1-protected indole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, followed by degassed Et₃N (which also acts as the base).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Heat the mixture to 60-80 °C and stir for 2-6 hours until TLC analysis shows consumption of the starting material.[12]
-
Cool the reaction, dilute with water, and extract with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
Causality & Troubleshooting:
-
Why CuI? Copper(I) acts as a co-catalyst, facilitating the reaction between the palladium center and the alkyne, allowing for milder reaction conditions than copper-free variants.[16]
-
Troubleshooting (Homocoupling of Alkyne): Formation of a diyne byproduct (Glaser coupling) can occur if the reaction is exposed to oxygen. Rigorous exclusion of air is crucial.
Biological Evaluation: From Cytotoxicity to Target Engagement
Once a library of derivatives is synthesized, a tiered screening approach is employed to identify promising candidates.
Caption: Tiered workflow for biological evaluation of derivatives.
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][6]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
96-well flat-bottom plates
-
Synthesized indole derivatives (dissolved in DMSO to make 10 mM stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 5: Kinase Inhibition Screening (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production indicates inhibition.[19]
Materials:
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
White, opaque 96- or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Kinase Reaction: In each well, set up the kinase reaction containing the kinase, its specific substrate, ATP, and the test compound at a desired concentration (e.g., 10 µM for a primary screen). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Convert ADP to ATP & Detect: Add the Kinase Detection Reagent. This converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a light signal proportional to the amount of ADP. Incubate for 30 minutes.
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to the positive and negative controls.
Data Presentation and SAR Analysis
Organizing the data from synthesis and screening is crucial for identifying trends. A summary table allows for a clear comparison of how structural modifications impact biological activity.
| Compound ID | N1-Substituent | C3-Substituent | Cytotoxicity IC₅₀ (µM) [MCF-7] | Kinase X Inhibition (%) @ 10 µM |
| Parent | -H | -Br | > 100 | < 5% |
| 1a | -CH₃ | -Br | 85.2 | 12% |
| 2a | -CH₃ | -Phenyl | 12.5 | 68% |
| 2b | -CH₃ | -4-Fluorophenyl | 7.8 | 85% |
| 2c | -CH₃ | -4-Methoxyphenyl | 25.1 | 45% |
| 3a | -CH₃ | -Phenylethynyl | 15.3 | 55% |
| 4a | -Benzyl | -Phenyl | 9.9 | 75% |
Preliminary SAR Interpretation (Hypothetical Data):
-
N-methylation (1a ) alone does not confer significant activity.
-
Introduction of an aromatic ring at C3 via Suzuki coupling (2a ) dramatically increases cytotoxicity and kinase inhibition compared to the bromo-precursor (1a ).
-
Electron-withdrawing substituents on the C3-phenyl ring (e.g., fluorine in 2b ) appear to enhance activity, while electron-donating groups (e.g., methoxy in 2c ) reduce it. This suggests a potential role for electronic interactions within the target's binding site.
-
Replacing the phenyl group with a more rigid phenylethynyl group (3a ) maintains good activity.
-
A larger N1-substituent like benzyl (4a ) is well-tolerated and may offer an additional vector for optimization.
Conclusion
The 3-bromo-5,6-dichloro-1H-indole scaffold is a powerful platform for generating novel and diverse molecular architectures. By employing robust synthetic methodologies such as N-alkylation and palladium-catalyzed cross-coupling, researchers can efficiently build libraries of compounds. A systematic biological evaluation, beginning with broad cytotoxicity assays and progressing to more specific target-based screens, provides a clear path to identifying promising hit compounds and building a foundational understanding of the structure-activity relationship. The protocols and strategies outlined in this guide offer a comprehensive framework for leveraging this valuable scaffold in modern drug discovery programs.
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PubMed. (2024). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Retrieved from [Link]
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ResearchGate. (2022). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Retrieved from [Link]
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
Sources
- 1. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress of Bioactivities, Mechanisms of Action, Total Synthesis, Structural Modifications and Structure-activity Relationships of Indole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
scale-up challenges for the synthesis of 3-bromo-5,6-dichloro-1H-indole
Technical Support Center: Synthesis of 3-Bromo-5,6-dichloro-1H-indole
Executive Summary
The synthesis of 3-bromo-5,6-dichloro-1H-indole is a critical intermediate step in the development of antiviral (e.g., benzimidazole ribosides) and anticancer therapeutics. While the halogenation of indole is a textbook reaction, the presence of electron-withdrawing chlorine atoms at positions 5 and 6 significantly alters the electronic landscape of the molecule. This deactivation necessitates precise control over reaction kinetics to prevent side reactions such as C2-bromination or oxidation.
This guide addresses the specific scale-up challenges associated with this transformation, focusing on regioselectivity , reagent stability , and impurity profiling .
Module 1: Core Reaction Protocol (The "Golden Batch")
Before troubleshooting, ensure your baseline process adheres to these field-validated parameters.
Reaction Scheme:
-
Substrate: 5,6-Dichloroindole[1]
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: 0°C to Ambient (20-25°C)
Standard Operating Procedure (SOP) Summary:
-
Dissolution: Charge 5,6-dichloroindole (1.0 equiv) into DMF (5–10 volumes). Ensure complete dissolution at ambient temperature.
-
Cooling: Cool the reactor jacket to 0°C.
-
Addition: Add NBS (1.05 equiv) portion-wise over 30–60 minutes. Critical: Exothermic addition.
-
Reaction: Stir at 0–5°C for 1 hour, then warm to 20°C for 1–2 hours. Monitor by HPLC.
-
Quench: Pour reaction mixture into ice-water (10 volumes) containing 1% sodium bisulfite.
-
Isolation: Filter the resulting precipitate. Wash with water to remove succinimide and DMF. Dry under vacuum at <40°C (light sensitive).
Module 2: Troubleshooting & FAQs
Category A: Regioselectivity & Impurity Control
Q1: I am observing a persistent impurity at RRT 1.15 in my HPLC trace. What is it, and how do I remove it? Diagnosis: This is likely 2,3-dibromo-5,6-dichloroindole (over-bromination). Root Cause: The 5,6-dichloro substitution deactivates the C3 position, making the reaction slower than with unsubstituted indole. If local concentration of NBS is high (poor mixing) or temperature is uncontrolled, the product (3-bromo) can compete for available bromine, leading to C2 bromination. Corrective Action:
-
Protocol Adjustment: Reduce NBS equivalents from 1.1 to 1.0–1.02.
-
Engineering Control: Switch from solid NBS addition to a solution addition (NBS dissolved in DMF) to prevent localized "hotspots" of high reagent concentration.
-
Purification: Recrystallization from Ethanol/Water or Toluene is effective. The dibromo impurity is significantly more lipophilic.
Q2: My isolated solid is turning pink/magenta upon drying. Is the product decomposing? Diagnosis: Yes, this indicates oxidative degradation leading to indigo-type dyes. Root Cause: 3-Haloindoles are inherently unstable to light and acidic conditions. The "pink" color is characteristic of indole oxidation dimers. Corrective Action:
-
Quench pH: Ensure the quench water is neutral or slightly basic (NaHCO3). Acidic byproducts (succinimide/HBr traces) accelerate decomposition.
-
Drying Conditions: strictly avoid temperatures >45°C. Use a vacuum oven with a nitrogen bleed.
-
Storage: Store in amber glass at -20°C immediately after isolation.
Category B: Reaction Kinetics & Scale-Up
Q3: The reaction stalls at 90% conversion. Adding more NBS leads to impurities. How do I push it to completion? Diagnosis: Kinetic stalling due to ring deactivation. Scientific Insight: The chlorine atoms at C5/C6 withdraw electron density, reducing the nucleophilicity of C3. Solution:
-
Do NOT add excess NBS: This promotes side reactions.
-
Solvent Switch: If using THF or DCM, switch to DMF . DMF is a polar aprotic solvent that stabilizes the polar transition state (Wheland intermediate), accelerating the electrophilic substitution without requiring higher temperatures [1].
-
Catalysis: A trace amount (0.5 mol%) of silica gel or acidic catalyst can sometimes activate NBS, but this risks stability. The DMF switch is usually sufficient.
Q4: On a 100g scale, I observed a rapid temperature spike during NBS addition. Is this hazardous? Diagnosis: Yes, the bromination is exothermic. Safety Protocol:
-
Heat Removal: Calculate the cooling capacity. For indoles, the heat of reaction is approx. -40 to -60 kJ/mol.
-
Dosing Control: Use a screw feeder for solid NBS or a pump for NBS/DMF solution. Link the addition rate to the internal temperature probe (interlock: stop addition if T > 5°C).
Module 3: Visualized Workflows
Figure 1: Reaction Pathway & Impurity Logic
Caption: Kinetic pathway showing the target transformation and critical diversion points for impurity formation.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for rapid diagnosis of synthetic deviations.
Module 4: Data & Specifications
Table 1: Solvent Compatibility Guide
| Solvent | Solubility (Substrate) | Reaction Rate | Selectivity | Recommendation |
| DMF | High | Fast | High | Preferred |
| DCM | Moderate | Slow | Moderate | Avoid (Slurry issues) |
| THF | High | Moderate | Low | Avoid (Ether cleavage risk) |
| Acetic Acid | High | Fast | Moderate | Avoid (Promotes degradation) |
Table 2: Process Control Limits (PCL)
| Parameter | Range | Rationale |
| Temperature | -5°C to 5°C | Prevents C2-bromination. |
| NBS Stoichiometry | 1.00 – 1.05 eq | Excess leads to di-bromo species. |
| Quench pH | 7.0 – 8.0 | Acidic pH accelerates oxidation. |
| Drying Temp | < 40°C | Thermal instability of C-Br bond. |
References
-
Regioselective Bromination of Indoles
- Source: Specific studies on electron-deficient indoles confirm that polar aprotic solvents (DMF)
-
Citation: - Note: While this paper discusses indanones, the electronic principles of deactivation and regioselectivity in bromination are chemically analogous to the 5,6-dichloroindole system.
-
NBS Reactivity & Handling
- Source: Organic Chemistry Portal / Master Organic Chemistry.
-
Citation:
-
Stability of 3-Haloindoles
- Source: General synthesis literature indicates 3-bromoindoles are prone to oxidative dimerization (indigo form
-
Citation:
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-bromo-5,6-dichloro-1H-indole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-bromo-5,6-dichloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address common experimental hurdles related to the solubility of this compound. We provide field-proven insights and validated protocols to ensure the successful integration of this molecule into your research workflows.
Introduction: Understanding the Challenge
3-bromo-5,6-dichloro-1H-indole is a halogenated indole, a structural motif prevalent in many biologically active molecules and pharmaceutical intermediates.[1][2] Like many poly-halogenated aromatic compounds, it possesses a rigid, non-polar structure, which results in low aqueous solubility. This characteristic is a primary experimental challenge, often leading to issues with stock solution preparation, compound precipitation in aqueous assay buffers, and inconsistent results in biological screens.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the general solubility characteristics of 3-bromo-5,6-dichloro-1H-indole?
Due to its chemical structure—a largely hydrophobic indole core with three halogen substituents—3-bromo-5,6-dichloro-1H-indole is classified as a poorly water-soluble compound. Its solubility profile is dictated by its high lipophilicity.
-
Aqueous Solubility: Extremely low. Direct dissolution in water or aqueous buffers (like PBS) is generally not feasible for achieving meaningful experimental concentrations.
-
Organic Solvent Solubility: The compound is expected to be soluble in a range of polar aprotic and non-polar organic solvents.[3] Common laboratory solvents suitable for creating concentrated stock solutions are listed in the table below.
Table 1: Recommended Solvents for 3-bromo-5,6-dichloro-1H-indole
| Solvent | Type | Recommended Starting Concentration | Notes & Causality |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10-50 mM | Excellent solubilizing power for many poorly soluble compounds.[4] Ideal for high-concentration stock solutions for in vitro assays. Be aware of potential hygroscopicity and cytotoxicity at higher final assay concentrations.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 10-50 mM | Similar to DMSO. Often used as an alternative if DMSO interferes with the experimental system. Can be more toxic than DMSO. |
| Ethanol (EtOH) | Polar Protic | 1-10 mM | A less toxic option suitable for certain cell-based assays or formulations. Its lower polarity may limit the achievable concentration compared to DMSO. |
| Dichloromethane (DCM) | Non-polar | Soluble | Primarily used during chemical synthesis and purification steps, not for biological assays due to its high volatility and toxicity.[1] |
FAQ 2: I'm having trouble dissolving the compound, even in DMSO. What should I do?
This is a common issue that can often be resolved by providing additional energy to overcome the compound's crystal lattice energy. The goal is to create a true molecular dispersion.
Causality: Poorly soluble compounds often exist in a stable crystalline form. Dissolving them requires disrupting this lattice, which can be slow at room temperature. Heating and sonication provide the necessary energy to accelerate this process.[5]
Troubleshooting Protocol:
-
Use High-Quality, Anhydrous Solvent: DMSO is highly hygroscopic. Absorbed water can significantly decrease its ability to solubilize hydrophobic compounds.[5] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Gentle Warming: Warm the vial containing the compound and solvent to 37-50°C in a water bath for 5-10 minutes. Do not overheat, as this can risk compound degradation.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves create micro-cavitations that physically break apart solid aggregates and enhance solvent penetration.
-
Vortexing: Alternate between warming and vigorous vortexing to ensure thorough mixing.
-
Visual Confirmation: A successfully dissolved stock solution should be a clear, homogenous liquid with no visible particulates. If particulates remain, consider lowering the target concentration.
FAQ 3: My compound precipitates when I add my DMSO stock to my aqueous assay buffer. How can I prevent this?
This phenomenon, known as "crashing out," occurs when a compound that is stable in a high-concentration organic stock is rapidly diluted into an aqueous medium where its solubility is much lower. The key is to manage the transition from an organic to an aqueous environment carefully.
Workflow: Preventing Precipitation in Aqueous Media
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole synthesis [organic-chemistry.org]
- 3. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 4. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Bioactivity Profiling of Indole Derivatives
Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary: The Indole Privilege in Drug Discovery
The indole scaffold (benzopyrrole) remains one of the most "privileged structures" in medicinal chemistry due to its electronic richness and ability to mimic peptide residues (tryptophan). This guide moves beyond generic descriptions to objectively compare three distinct classes of indole derivatives—Bis(indolyl)methanes (BIMs) , Spirooxindoles , and Indole-Vinyl Sulfones —focusing on their divergent mechanisms in oncology and infectious disease.
Key Technical Insight: The bioactivity of indole derivatives is rarely driven by the core scaffold alone but by the spatial orientation of substituents at C3 (electrophilic attack site) and N1 (solubility/bioavailability modulator).
Comparative Analysis: Anticancer & Antimicrobial Performance[1][2]
Oncology: Tubulin Destabilizers vs. Multi-Kinase Inhibitors
In the context of antiproliferative activity, indole derivatives generally bifurcate into two mechanisms: cytoskeletal disruption (tubulin) and signal transduction blockade (kinases).
Table 1: Comparative Potency (IC₅₀) and Mechanism of Action
| Derivative Class | Lead Compound | Target Mechanism | Primary Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Indole-Vinyl Sulfone | Compound 9 [1] | Tubulin Polymerization (Colchicine Site) | K562 (Leukemia) | 3.09 | >10 (vs. Normal Fibroblasts) |
| Indole-Curcumin | Compound 27 [2] | Multi-Kinase (EGFR, GSK-3β, Bcr-Abl) | HeLa (Cervical) | 4.00 | Moderate |
| Bis(indolyl)methane | Compound 2c [3] | Topoisomerase I / Mitochondrial ATPase | MCF-7 (Breast) | 14.66 | Low (< 2.0) |
| Spirooxindole | Compound 14b [4] | p53-MDM2 Interaction (Putative) | HCT-116 (Colon) | 8.50 | High |
Analysis of Causality:
-
Tubulin Targeting: The vinyl sulfone moiety at C3 acts as a Michael acceptor, covalently modifying cysteine residues near the colchicine binding site of tubulin. This leads to rigid G2/M phase arrest.
-
Kinase Inhibition: The indole-curcumin hybrid utilizes the indole NH as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the curcumin tail occupies the hydrophobic back pocket, enhancing affinity but reducing selectivity.
Antimicrobial: Membrane Disruption vs. Gyrase Inhibition
While simple indoles often act as non-specific membrane disruptors, complex spiro-fused derivatives show targeted enzymatic inhibition.
-
Spirooxindoles (e.g., Compound 21d): Exhibit MIC values as low as 0.49 µM against S. pneumoniae [5].[1]
-
Simple BIMs: Often require higher concentrations (MIC > 50 µM) and function via membrane depolarization, leading to higher toxicity in mammalian cells.
Mechanistic Visualization
The following diagram illustrates the divergent signaling cascades triggered by Indole-Vinyl Sulfones (Cytoskeletal) versus Indole-Curcumin hybrids (Kinase).
Figure 1: Divergent Pharmacological Pathways of C3-Substituted Indole Derivatives.
Experimental Protocols: Validating Bioactivity
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Optimized MTT Cytotoxicity Assay
Purpose: To determine IC₅₀ values with high precision, minimizing false positives due to metabolic interference.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
-
Positive Control: Doxorubicin (1 µM).
Workflow:
-
Seeding: Plate cells (e.g., A549) at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Treatment: Add indole derivatives (Serial dilution: 0.1 µM to 100 µM) in triplicate.
-
Critical Step: Include a "Vehicle Control" (0.1% DMSO) to normalize data.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
-
Labeling: Add 20 µL MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake on orbital shaker for 15 min.
-
Quantification: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
-
Calculation:
Protocol B: In Silico Molecular Docking (Validation Workflow)
Purpose: To predict binding affinity and validate mechanism before synthesis.
-
Ligand Prep: Minimize indole structure energy using DFT (B3LYP/6-31G*) to determine the stable tautomer.
-
Protein Prep: Retrieve crystal structure (e.g., Tubulin: PDB ID 1SA0) from PDB. Remove water molecules; add polar hydrogens.
-
Grid Generation: Define a
Å box centered on the co-crystallized ligand (e.g., Colchicine). -
Docking: Run standard precision (SP) docking (e.g., using AutoDock Vina or Glide).
-
Validation: Re-dock the native ligand. RMSD must be
Å for the protocol to be considered valid.
Strategic Screening Cascade
The following workflow outlines the logical progression from synthesis to lead identification, ensuring resources are not wasted on "frequent hitter" compounds (PAINS).
Figure 2: Decision Gate Workflow for Indole Lead Optimization.
References
-
Li, W., et al. (2019). Synthesis and biological evaluation of indole-vinyl sulfone derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.
-
Parthiban, P., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review. Molecules.
-
Bharate, S. B., et al. (2023). Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity.[2] Biomolecules.[3][4][5][6]
-
Al-Mulla, A., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules.
-
Kumar, R., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective.[7] Current Medicinal Chemistry.
Sources
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
Spectroscopic Differentiation of 3-Bromo-5,6-dichloro-1H-indole and its Regioisomers
Topic: Spectroscopic Comparison of 3-Bromo-5,6-dichloro-1H-indole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Synthetic Context
In the development of antiviral and anticancer therapeutics, halogenated indoles serve as critical scaffolds. Specifically, 3-bromo-5,6-dichloro-1H-indole is a high-value intermediate where the precise regiochemistry of the bromine atom is non-negotiable for biological activity.
The primary challenge in synthesizing this compound via electrophilic aromatic substitution (e.g., using N-bromosuccinimide (NBS)) is the potential formation of regioisomers. While the 3-position is electronically favored, steric hindrance or varying reaction conditions can lead to the 2-bromo isomer or 2,3-dibromo over-reaction products.
This guide provides a definitive spectroscopic framework to distinguish the desired 3-bromo-5,6-dichloro-1H-indole from its likely impurities, specifically 2-bromo-5,6-dichloro-1H-indole .
Synthetic Pathways & Isomer Formation
Understanding the origin of these isomers is the first step in characterization.[1] The following workflow illustrates the bromination pathways of 5,6-dichloroindole.
Figure 1: Reaction pathways showing the formation of the target 3-bromo compound and potential isomeric impurities.
Spectroscopic Deep Dive: The Core Differentiators
The most reliable method for distinguishing these isomers is Nuclear Magnetic Resonance (NMR) , specifically analyzing the proton at the functionalized pyrrole ring.[1]
A. 1H NMR: The "Missing Proton" Analysis
In the starting material (5,6-dichloroindole), both H-2 and H-3 are present. In the monosubstituted products, one is replaced by bromine.[1]
| Feature | 3-Bromo-5,6-dichloroindole (Target) | 2-Bromo-5,6-dichloroindole (Isomer) |
| Diagnostic Proton | H-2 is present.[2][3] | H-3 is present.[1][2][3][4][5][6][7][8][9] |
| Chemical Shift ( | 7.20 – 7.50 ppm (Deshielded by adjacent N) | 6.40 – 6.80 ppm (Shielded relative to H-2) |
| Multiplicity | Doublet ( | Singlet (or very weak doublet).[1] |
| NH Signal | Broad singlet ( | Broad singlet ( |
| Benzene Protons | H-4 and H-7 appear as singlets.[1] | H-4 and H-7 appear as singlets.[1][2] |
Expert Insight: The chemical shift difference is definitive. If you see a sharp singlet upfield near 6.5 ppm, you have likely brominated the 2-position.[1] If you see a signal downfield >7.2 ppm that couples to the NH, you have the desired 3-bromo product.
B. 13C NMR: The Heavy Atom Effect
Carbon-13 NMR offers a secondary confirmation through the "Heavy Atom Effect," where the attachment of a large halogen (Bromine) causes a significant upfield shift (shielding) of the attached carbon.
| Carbon Position | 3-Bromo Isomer | 2-Bromo Isomer |
| C-3 | ||
| C-2 |
C. NOE (Nuclear Overhauser Effect): The "Smoking Gun"
If 1D NMR is ambiguous due to solvent effects, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.[1]
-
3-Bromo Isomer: The remaining proton is H-2 . It is spatially distant from the benzene ring protons (H-4/H-7).[1]
-
Result: Strong NOE to NH only.[1] NO NOE to H-4.
-
-
2-Bromo Isomer: The remaining proton is H-3 . It is spatially adjacent to the H-4 proton on the benzene ring (the "peri" position).
-
Result: Strong NOE to H-4 .[1]
-
Experimental Protocol: Characterization Workflow
To validate your synthesized batch, follow this self-validating protocol.
Reagents Required:
-
Solvent: DMSO-
(preferred for clear NH signals) or Acetone- .[1] Avoid CDCl if NH exchange is rapid or solubility is poor.[1] -
Standard: TMS (Tetramethylsilane) for internal referencing (0.00 ppm).[1]
Step-by-Step Methodology:
-
Sample Prep: Dissolve ~5-10 mg of product in 0.6 mL DMSO-
. Ensure the solution is clear; filter if necessary to remove paramagnetic inorganic salts.[1] -
1H NMR Acquisition:
-
13C NMR Acquisition:
-
Mass Spectrometry (GC-MS or LC-MS):
-
Ionization: ESI- (negative mode often works well for indoles) or EI.[1]
-
Isotope Pattern: Verify the distinct "Br + 2Cl" pattern.
-
Decision Logic for Isomer Identification
Use this logic tree to interpret your spectral data.
Figure 2: Spectroscopic decision tree for confirming isomer identity.
References
-
Regioselectivity of Indole Bromination
-
NMR Chemical Shifts of Haloindoles
-
General NMR Interpretation
-
Oregon State University.[1] "1H and 13C NMR Chemical Shifts Guide".
-
-
Protocol Validation
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
